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Compound of Interest

Compound Name: VU6015929

Cat. No.: B2687919 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of in vivo target engagement

for VU6015929, a potent dual inhibitor of Discoidin Domain Receptor 1 and 2 (DDR1/2). As a

critical tool for preclinical studies, especially in the context of fibrosis, demonstrating that

VU6015929 interacts with its intended molecular targets in a living organism is paramount for

the accurate interpretation of experimental results. This document compares VU6015929 with

other notable DDR1/2 inhibitors and presents detailed experimental protocols and data for

validating in vivo target engagement, drawing from successful studies on analogous

compounds.

Comparison of Preclinical DDR1/2 Inhibitors
To provide a landscape of the available tools for studying DDR1/2 function in vivo, the following

table summarizes the key characteristics of VU6015929 and other selected DDR1/2 inhibitors.
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Feature VU6015929 DDR1-IN-1
Compound
2.45

XBLJ-13

Target(s) DDR1/2 DDR1 DDR1 DDR1/2

IC50 (DDR1) 4.67 nM 105 nM
~10 nM

(Biochemical)
1.56 nM

IC50 (DDR2) 7.39 nM 413 nM

>64-fold

selective for

DDR1

3.24 nM

Reported In Vivo

Model

Rodent PK

studies reported;

efficacy studies

in disease

models

mentioned as

ongoing.

Not reported in

detail in initial

studies.

Alport Syndrome

(mouse model of

kidney fibrosis).

Bleomycin-

induced

pulmonary

fibrosis (mouse

model).

In Vivo Target

Engagement

Data

Not yet published

in detail.
Not available.

Demonstrated

reduction of

DDR1

phosphorylation

in kidney tissue.

Implied by

efficacy, but

direct

measurement of

pDDR1 not

explicitly

reported.

Validating In Vivo Target Engagement: A Case Study
with a Selective DDR1 Inhibitor
While specific in vivo target engagement data for VU6015929 is not yet publicly available, a

study on a highly selective DDR1 inhibitor, referred to as Compound 2.45, in a mouse model of

Alport syndrome provides an excellent blueprint for such validation. This study successfully

demonstrated that the inhibitor not only ameliorated disease but also engaged its target in the

diseased tissue.
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Experimental Protocol: In Vivo Target Engagement of a
DDR1 Inhibitor in a Mouse Model of Kidney Fibrosis
This protocol is adapted from the methodology used to validate the in vivo target engagement

of Compound 2.45 in a Col4a3-/- mouse model of Alport syndrome, a model for chronic kidney

disease and fibrosis.

1. Animal Model and Dosing:

Animal Model:Col4a3-/- mice, which develop progressive kidney fibrosis.

Compound Administration: Prophylactic treatment with the DDR1 inhibitor (e.g., 30 mg/kg,

twice daily by oral gavage) or vehicle control is initiated in young mice (e.g., 4 weeks of age)

and continued for a defined period (e.g., 4 weeks).

2. Tissue Collection and Preparation:

At the end of the treatment period, mice are euthanized, and kidneys are perfused with ice-

cold phosphate-buffered saline (PBS) to remove blood.

Kidney cortices are dissected and snap-frozen in liquid nitrogen for subsequent protein

analysis.

A portion of the kidney can be fixed in formalin for histological analysis.

3. Western Blot Analysis for Phospho-DDR1:

Protein Extraction: Frozen kidney tissue is homogenized in RIPA buffer supplemented with

protease and phosphatase inhibitors. The lysate is then centrifuged to pellet cellular debris,

and the supernatant containing the protein is collected.

Protein Quantification: The total protein concentration of each lysate is determined using a

standard protein assay (e.g., BCA assay).

SDS-PAGE and Western Blotting:
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Equal amounts of protein (e.g., 20-30 µg) from each sample are separated by SDS-

polyacrylamide gel electrophoresis.

The separated proteins are transferred to a nitrocellulose or PVDF membrane.

The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat dry milk or

bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room

temperature.

The membrane is incubated overnight at 4°C with a primary antibody specific for the

phosphorylated form of DDR1 (e.g., anti-p-DDR1 Tyr792).

The membrane is then washed and incubated with a horseradish peroxidase (HRP)-

conjugated secondary antibody for 1 hour at room temperature.

The signal is detected using an enhanced chemiluminescence (ECL) substrate and

imaged.

Total DDR1 and Loading Control: To normalize the phospho-DDR1 signal, the membrane is

stripped and re-probed with an antibody against total DDR1 and a loading control protein

(e.g., GAPDH or β-actin).

Data Presentation: In Vivo Target Engagement of
Compound 2.45
The following table summarizes the key findings from the in vivo study of Compound 2.45,

demonstrating its target engagement and efficacy.
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Parameter Vehicle Control Compound 2.45 (30 mg/kg)

Renal p-DDR1/Total DDR1

Ratio

Baseline (Elevated due to

disease)

Significant reduction vs.

vehicle

Blood Urea Nitrogen (BUN) Elevated
Significantly reduced vs.

vehicle

Albumin-to-Creatinine Ratio Elevated
Significantly reduced vs.

vehicle

Renal Fibrosis Score Severe
Significantly reduced vs.

vehicle

DDR1/2 Signaling Pathway
Upon binding to its ligand, primarily collagen, DDR1 undergoes dimerization and

autophosphorylation on specific tyrosine residues within its intracellular domain. This

phosphorylation event creates docking sites for various adaptor proteins and signaling

molecules, initiating downstream cascades that regulate cellular processes such as

proliferation, migration, and extracellular matrix deposition. Key signaling pathways activated

by DDR1 include the MAPK/ERK, PI3K/Akt, and JAK/STAT pathways.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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